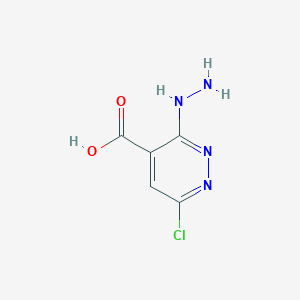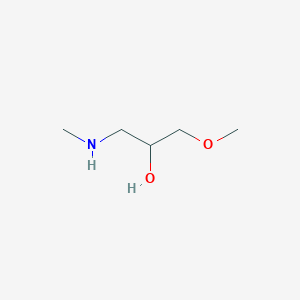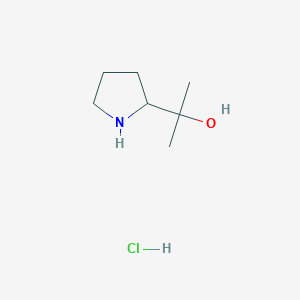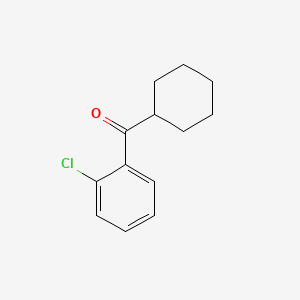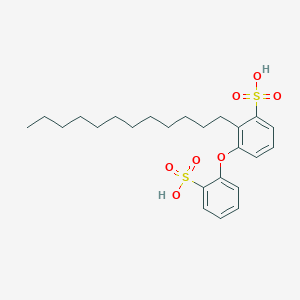
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate
Übersicht
Beschreibung
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate is a surfactant and additive . It is used as an emulsifier and wetting agent in the manufacture of paints, lacquers, inks, dyes, coatings, and other products . It is also used for the recovery of organic solvents from wastewater .
Molecular Structure Analysis
The molecular formula of Disodium dodecyl(sulphonatophenoxy)benzenesulphonate is C24H32Na2O7S2 . It has a molecular weight of 542.62 g/mol .Wissenschaftliche Forschungsanwendungen
1. Aggregation Behavior and Micelle Structure
A molecular dynamics study explored the aggregation behavior of sodium dodecyl benzenesulphonate isomers. It revealed that these micelles are more elliptical than spherical, with a varying micelle radius based on the position of the benzenesulphonate group. This study provides insights into the structural characteristics of micelles formed by compounds like disodium dodecyl(sulphonatophenoxy)benzenesulphonate (Wei et al., 2016).
2. Biodegradability in Soil and Sludge-Soil Mixtures
Research on the biodegradability of dodecyl benzene sulphonate in soil demonstrated its variable mineralization rate and lag times depending on concentration. This study provides essential data on the environmental impact and degradation behavior of similar compounds in different soil conditions (Gejlsbjerg et al., 2003).
3. Optical Properties in Thin Soap Films
Ellipsometric investigation of thin soap films, including those made with sodium dodecyl benzenesulphonate, has been conducted. This research is pivotal for understanding the refractive indices and composition of soap films, which can be applied to studies involving disodium dodecyl(sulphonatophenoxy)benzenesulphonate (Engelsen & Frens, 1974).
4. Corrosion Inhibition in Alloys
A study on the synergistic inhibition effect of various compounds with sodium dodecyl benzene sulphonate on the corrosion of Mg-Al-Zn-Mn alloy in ethylene glycol solution indicates its potential as a corrosion inhibitor. This finding is relevant for applications of disodium dodecyl(sulphonatophenoxy)benzenesulphonate in corrosion protection (Medhashree & Shetty, 2018).
5. Surfactant Formulation from By-Products
Research evaluating sulphonated by-products of dodecyl benzene production indicates the potential of using these by-products in formulating liquid surfactants. This is directly relevant to the potential applications of disodium dodecyl(sulphonatophenoxy)benzenesulphonate in surfactant production (Naga, Wedad, & Naguib, 2007).
6. Metabolism by Microorganisms
A study on the degradation of arylsulphonates by microorganisms, including those related to dodecyl benzene sulphonate, offers insights into the microbial breakdown and environmental impact of similar compounds (Cain & Farr, 1968).
7. Electrocatalytic Biosensing Applications
The self-assembly of sodium dodecyl benzene sulphonate functionalized graphene sheets for biosensing applications demonstrates the potential of disodium dodecyl(sulphonatophenoxy)benzenesulphonate in developing advanced biosensors (Zeng et al., 2010).
8. Ion Chromatographic Applications
A study on the ion chromatographic separation of cations using surfactants like sodium dodecyl benzenesulphonate provides a foundation for using disodium dodecyl(sulphonatophenoxy)benzenesulphonate in chromatographic techniques (Ito et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-dodecyl-3-(2-sulfophenoxy)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-15-20-21(17-14-19-23(20)32(25,26)27)31-22-16-12-13-18-24(22)33(28,29)30/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLUJWGZVASHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860419 | |
| Record name | 2-Dodecyl-3-(2-sulfophenoxy)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 46% Aqueous solution: Clear yellow to amber liquid; [Pilot MSDS] | |
| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, disodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate | |
CAS RN |
28519-02-0 | |
| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium dodecyl(sulphonatophenoxy)benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



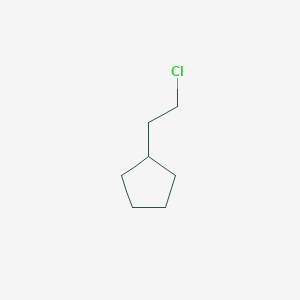
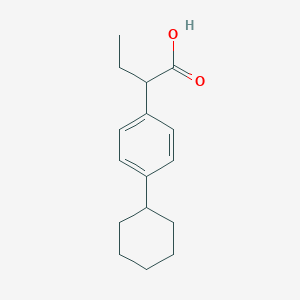
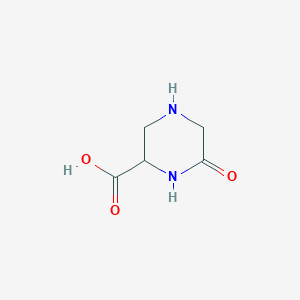
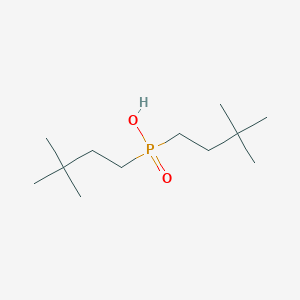
![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)

